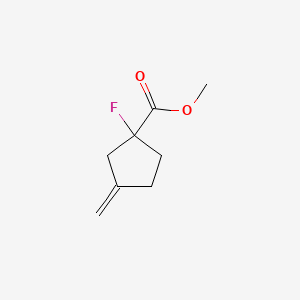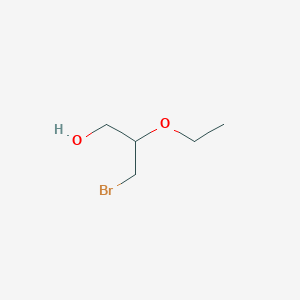
3-Bromo-2-ethoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-ethoxypropan-1-ol is an organic compound that belongs to the class of bromohydrins It is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-ethoxypropan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-ethoxypropan-1-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on minimizing waste and improving the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-ethoxypropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethoxypropan-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 2-ethoxypropan-1-ol
Elimination: Alkenes such as 2-ethoxypropene
Oxidation: Carbonyl compounds like 2-ethoxypropanal
Aplicaciones Científicas De Investigación
3-Bromo-2-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-ethoxypropan-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-ethoxyethane: Similar structure but with a different carbon backbone.
3-Chloro-2-ethoxypropan-1-ol: Chlorine atom instead of bromine.
2-Bromo-2-ethoxyethanol: Different position of the hydroxyl group.
Uniqueness
3-Bromo-2-ethoxypropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a bromine atom and an ethoxy group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
2320849-24-7 |
|---|---|
Fórmula molecular |
C5H11BrO2 |
Peso molecular |
183.04 g/mol |
Nombre IUPAC |
3-bromo-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H11BrO2/c1-2-8-5(3-6)4-7/h5,7H,2-4H2,1H3 |
Clave InChI |
UKWBHJGWMZYZDL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


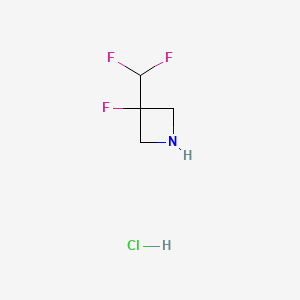
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
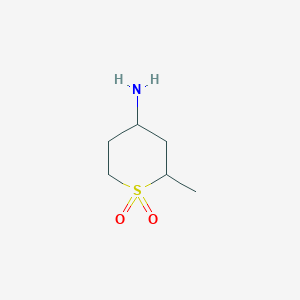

![(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
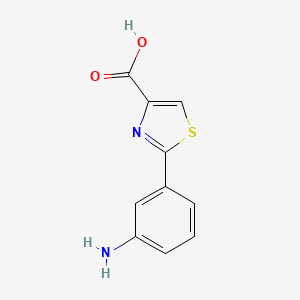
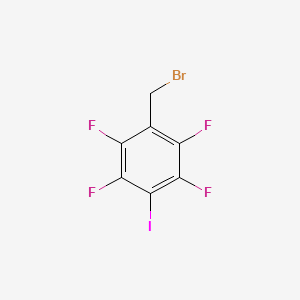
![2-[(Tert-butoxy)carbonyl]-5,8-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13474247.png)
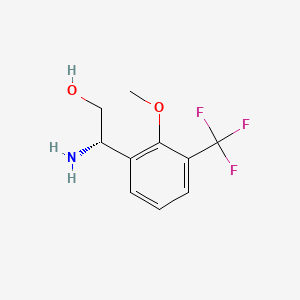
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)


